molecular formula C2HClN2S B2938681 3-Chloro-1,2,4-thiadiazole CAS No. 2254-60-6

3-Chloro-1,2,4-thiadiazole

Cat. No. B2938681
CAS RN: 2254-60-6
M. Wt: 120.55
InChI Key: LKAYAMCKQCBSOU-UHFFFAOYSA-N
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Description

3-Chloro-1,2,4-thiadiazole is a chemical compound with the molecular weight of 120.56 . It is used in various scientific research and has been the subject of numerous studies .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives has been characterized using UV, FT-IR, 13 C-NMR, and 1 H-NMR methods . DFT calculations were performed to investigate the structures’ geometry and physiochemical properties .


Chemical Reactions Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives have been characterized using IR, NMR, and MS methods .

Scientific Research Applications

Corrosion Inhibition

3-Chloro-1,2,4-thiadiazole derivatives have been explored as corrosion inhibitors, particularly for mild steel in hydrochloric acid solutions. Studies have shown that these compounds can significantly inhibit corrosion, demonstrating their potential as effective corrosion inhibitors in industrial applications (Bentiss et al., 2007).

Antimicrobial Applications

The antimicrobial efficacy of 1,2,4-thiadiazole derivatives, including this compound, has been investigated. Some derivatives have shown significant inhibition against various microbial strains, suggesting their potential as antimicrobial agents in pharmaceuticals (Swamy et al., 2006).

Synthesis Techniques

Research on this compound has also focused on its synthesis methods. Efficient techniques for preparing 3,5-disubstituted 1,2,4-thiadiazoles have been developed, contributing to the synthesis of various derivatives for further applications (Takikawa et al., 1985).

Spectroscopic Studies

Spectroscopic investigation of this compound derivatives has been conducted to understand their structural and electronic properties. This research aids in the development of these compounds for various applications, including material science (Pacsai et al., 2012).

Agricultural Applications

1,2,4-Thiadiazole derivatives have shown promise in agriculture as fungicides. Research has indicated that these compounds, including this compound derivatives, exhibit potent fungicidal activities, potentially offering new solutions for crop protection (Zong et al., 2017).

Drug Design

1,3,4-Thiadiazoles, including this compound, are known for their varied biological activities, making them valuable in drug design. These compounds have been explored for their anticancer, antibacterial, antifungal, and other therapeutic properties, contributing to the development of new pharmaceuticals (Matysiak, 2015).

Suzuki-Miyaura Coupling Reactions

This compound has been used in Suzuki-Miyaura coupling reactions, a method of forming carbon-carbon bonds, which is fundamental in organic synthesis. This research has implications for the development of new chemical entities and pharmaceuticals (Farahat & Boykin, 2012).

Mechanism of Action

Target of Action

3-Chloro-1,2,4-thiadiazole, like other thiadiazole derivatives, is known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows the compound to cross cellular membranes and exert a broad spectrum of biological activities . The primary targets of thiadiazole derivatives include various enzymes and proteins, such as carbonic anhydrase, Abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase II .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to changes in their function. For instance, thiadiazole derivatives can interfere with DNA synthesis, thereby inhibiting the replication of both human tumor and bacterial cells . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

Biochemical Pathways

The interaction of this compound with its targets affects various biochemical pathways. For example, by inhibiting enzymes like carbonic anhydrase and inosine monophosphate dehydrogenase, it can disrupt processes such as cellular respiration and nucleotide synthesis . The downstream effects of these disruptions can include cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, these compounds are generally able to cross cellular membranes, suggesting good bioavailability .

Result of Action

The result of the action of this compound is largely dependent on its targets and the biochemical pathways it affects. For instance, by inhibiting DNA synthesis, it can prevent the proliferation of cancer cells . Additionally, its interaction with various enzymes can lead to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of certain substituents can affect its activity. It has been found that methoxy group substitution decreases the antimicrobial activity of 1,3,4-thiadiazole derivatives, while electron-withdrawing groups increase the activity

Safety and Hazards

3-Chloro-1,2,4-thiadiazole may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While there is a lot of research on 1,3,4-thiadiazole derivatives, future research could focus on further exploring its potential applications in various fields .

properties

IUPAC Name

3-chloro-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClN2S/c3-2-4-1-6-5-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAYAMCKQCBSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NS1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2254-60-6
Record name 3-chloro-1,2,4-thiadiazole
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